molecular formula C18H16ClN3O3 B2830136 N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1180027-29-5

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No. B2830136
CAS RN: 1180027-29-5
M. Wt: 357.79
InChI Key: RJXDKEJSXQMGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, also known as DPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPH belongs to the class of benzofuro[3,2-d]pyrimidines, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis of Benzofuro Derivatives

The compound can be used in the synthesis of benzofuro derivatives . An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro .

Antileukemia Agents

Benzofuro derivatives, such as the compound , have shown potential as antileukemia agents . In vitro biological evaluation indicated that such type of compounds showed excellent antileukemia activity and selectivity .

Antibacterial Activity

The compound has shown potential antibacterial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae . It does not show activity against the Gram-negative bacteria of Escherichia coli and Pseudomonas aeruginosa .

Inhibitor of Bacterial RNA Polymerase

The compound has been found to inhibit bacterial RNA polymerase (RNAP), which is involved in the synthesis of RNAs in bacteria . This makes it a potential drug target .

Catalyst for Michael Addition

The compound can be used as a catalyst for the Michael addition of N-heterocycles to chalcones . This is of interest in the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective .

Synthesis of β-heteroarylated Carbonyl Compounds

The compound can be used in the synthesis of β-heteroarylated carbonyl compounds . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3.ClH/c1-22-11-7-8-13(15(9-11)23-2)21-18-17-16(19-10-20-18)12-5-3-4-6-14(12)24-17;/h3-10H,1-2H3,(H,19,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDKEJSXQMGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

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